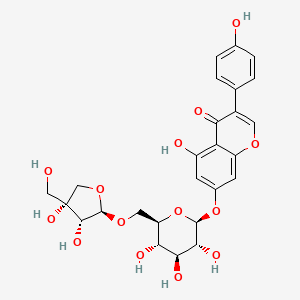
5-Chloro-2-methoxypyridine
Übersicht
Beschreibung
5-Chloro-2-methoxypyridine (5-Cl-2-MP) is a versatile organic compound with a wide range of applications in the field of science and technology. 5-Cl-2-MP has been widely studied in the areas of synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and lab experiments. Additionally, the paper will provide an overview of future directions for 5-Cl-2-MP research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Oligonucleotides and Acridine Derivatives : 5-Chloro-2-methoxypyridine derivatives are used in the synthesis of oligonucleotides linked to acridine, which are studied for their DNA binding properties. This research is fundamental in understanding the molecular interactions in genetic material (Asseline, Bonfils, Dupret, & Thuong, 1996).
Gastric-Acid Inhibiting Compounds : Derivatives of 5-Chloro-2-methoxypyridine are key building blocks in synthesizing compounds that inhibit gastric acid, highlighting its importance in pharmaceutical chemistry (Mittelbach, Schmidt, Uray, Junek, Lamm, Ankner, Brändström, & Simonsson, 1988).
Study of Pyridine Reactivity : Research on the reactivity of various 5-chloro-2-methoxypyridine derivatives, including their interactions with bromine and hydrochloric acid, is fundamental for understanding chemical reactions involving pyridines (Kolder & Hertog, 2010).
Vibrational and Electronic Spectra Analysis : Studies using Density Functional Theory (DFT) on compounds like 2-chloro-6-methoxypyridine provide insights into the vibrational and electronic spectra of these compounds, contributing to material science and spectroscopy (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Synthesis of Liquid Crystals : 5-Chloro-2-methoxypyridine derivatives are used in synthesizing liquid crystals, which are crucial in display technology and other applications requiring controlled fluidity and optical properties (Hagar, Ahmed, & Saad, 2020).
Photophysical Evaluation and Computational Studies : Research on methoxypyridine and morpholino pyridine compounds, which include 5-chloro-2-methoxypyridine derivatives, is significant in developing highly emissive fluorophores. This has implications in fluorescence imaging and other optical applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Development of Chemosenors for Metal Ions : Studies involving 5-Chloro-8-methoxyquinoline appended compounds demonstrate the potential of these derivatives in developing chemosensors for metal ions like cadmium. Such sensors have applications in environmental monitoring and food safety (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Eigenschaften
IUPAC Name |
5-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYYXUYLIHZYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406190 | |
| Record name | 5-Chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxypyridine | |
CAS RN |
13473-01-3 | |
| Record name | 5-Chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














